![molecular formula C15H10O2S B402838 2-Thiophenecarboxylic acid, 2-naphthyl ester CAS No. 38281-71-9](/img/structure/B402838.png)
2-Thiophenecarboxylic acid, 2-naphthyl ester
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Overview
Description
2-Thiophenecarboxylic acid, 2-naphthyl ester is an organic compound with the formula C15H10O2S . It is a derivative of thiophene-2-carboxylic acid, which is a thiophenecarboxylic acid where the carboxy group is located at position 2 .
Molecular Structure Analysis
The molecular structure of 2-Thiophenecarboxylic acid, 2-naphthyl ester is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of 2-Thiophenecarboxylic acid, 2-naphthyl ester is 254.304 .properties
IUPAC Name |
naphthalen-2-yl thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNMIWFFBATZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenecarboxylic acid, 2-naphthyl ester |
Q & A
Q1: How does 2-Thiophenecarboxylic acid, 2-naphthyl ester interact with hydrogen sulfide, and what are the observable effects?
A1: While the exact mechanism of interaction isn't fully detailed in the provided research abstract [], it states that the addition of H2S to a solution containing probe 1 results in a visible color change from colorless to yellow. This color change intensifies with increasing H2S concentrations, allowing for visual detection and quantification of H2S levels []. This suggests a chemical reaction occurs between probe 1 and H2S, likely involving the thiophene or carboxylate functional groups, leading to a change in the molecule's electronic structure and, consequently, its light absorption properties.
Q2: What is the sensitivity of 2-Thiophenecarboxylic acid, 2-naphthyl ester for detecting hydrogen sulfide?
A2: The research indicates that probe 1 can detect H2S at concentrations as low as 0.10 μM []. This detection limit highlights the probe's sensitivity and potential for use in applications where even minute quantities of H2S need to be detected, such as in the analysis of wine samples as demonstrated in the research [].
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